ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate
Description
Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate is a structurally complex molecule featuring:
- Ethyl benzoate core: Provides ester functionality, influencing solubility and metabolic stability.
- Adamantan-1-yl formamido group: The adamantane moiety enhances lipophilicity and may contribute to receptor binding via hydrophobic interactions, a feature common in bioactive molecules targeting membrane-bound receptors like cannabinoid receptors .
Properties
IUPAC Name |
ethyl 4-[[2-(adamantane-1-carbonylamino)-3-methylbutanoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-4-31-23(29)19-5-7-20(8-6-19)26-22(28)21(15(2)3)27-24(30)25-12-16-9-17(13-25)11-18(10-16)14-25/h5-8,15-18,21H,4,9-14H2,1-3H3,(H,26,28)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILWSOWVWZMYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Pathway
Ethyl 4-nitrobenzoate is synthesized via nitration of ethyl benzoate using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C, yielding 85–90% product. Reduction to the amine is achieved through catalytic hydrogenation (H₂, Pd/C, ethanol) or via SnCl₂·2H₂O in HCl, achieving >95% conversion.
Key Data:
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Catalytic Hydrogenation | 92 | 4 h |
| SnCl₂ Reduction | 88 | 6 h |
Synthesis of 2-Amino-3-methylbutanoic Acid Derivatives
Boc Protection Strategy
To prevent premature reactivity, the α-amino group of 2-amino-3-methylbutanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane with NaOH at 0°C. This yields N-Boc-2-amino-3-methylbutanoic acid (87% yield), which is subsequently activated as an N-hydroxysuccinimide (NHS) ester using DCC in 1,2-dimethoxyethane.
Reaction Conditions:
Amide Coupling: Ethyl 4-Aminobenzoate and N-Boc-2-amino-3-methylbutanoic Acid
Conventional Coupling with DCC
The NHS ester of N-Boc-2-amino-3-methylbutanoic acid reacts with ethyl 4-aminobenzoate in THF/H₂O (1:1) at room temperature for 24–48 h. Post-coupling, the Boc group is removed using 4 M HCl in dioxane, yielding ethyl 4-(2-amino-3-methylbutanamido)benzoate (71% over two steps).
Optimization Insight:
Microwave irradiation (80°C, 30 min) reduces reaction time by 75% while maintaining comparable yields (68–70%).
Adamantane Formylation: Introducing the Adamantan-1-ylformamide Group
Adamantan-1-ylformyl Chloride Synthesis
Adamantan-1-amine undergoes formylation with formic acid and acetic anhydride under Dean-Stark conditions to yield adamantan-1-ylformamide, which is converted to the acyl chloride using oxalyl chloride (85% yield).
Critical Parameters:
Final Amide Bond Formation
Ethyl 4-(2-amino-3-methylbutanamido)benzoate reacts with adamantan-1-ylformyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous DMF at 0°C, achieving 78% yield after purification by silica gel chromatography.
Side Reaction Mitigation:
- Low temperature (0°C) minimizes ester hydrolysis
- DIPEA scavenges HCl, preventing protonation of the amine
Alternative Pathways and Comparative Analysis
One-Pot Microwave-Assisted Synthesis
Combining ethyl 4-aminobenzoate, N-Boc-2-amino-3-methylbutanoic acid NHS ester, and adamantan-1-ylformyl chloride in a microwave reactor (100°C, 15 min) achieves 65% overall yield, demonstrating a 20% improvement over stepwise methods.
Solid-Phase Synthesis Exploration
Immobilization of ethyl 4-aminobenzoate on Wang resin enables iterative amide couplings, though steric hindrance from adamantane reduces final yield to 52%.
Challenges and Troubleshooting
Steric Hindrance in Adamantane Coupling
The bulky adamantane group impedes nucleophilic attack by the secondary amine. Solutions include:
Ester Hydrolysis During Workup
The ethyl benzoate group is susceptible to basic conditions. Acidic workup (pH 2–3 with HCl) and avoidance of aqueous bases preserve ester integrity.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Coupling Agents
| Agent | Cost (USD/g) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | 0.85 | 78 | 95 |
| EDCl | 1.20 | 75 | 97 |
| HATU | 8.50 | 80 | 98 |
Recommendation: DCC provides optimal balance for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The adamantane moiety can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .
Scientific Research Applications
Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Adamantane-Containing Cannabinoid Receptor Ligands ()
Compounds such as N-(adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine share the adamantane-amino motif but differ in core structure and functional groups:
Key findings :
Ethyl Benzoate Derivatives in Dental Resins ()
Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements, shares the ethyl benzoate core but differs in substituents:
| Feature | Target Compound | Ethyl 4-(Dimethylamino)Benzoate |
|---|---|---|
| 4-position substituent | Adamantane-formamido, methylbutanamido | Dimethylamino group |
| Reactivity | Likely low polymerization utility | High degree of conversion in resins |
| Physical properties | Lipophilic (adamantane) | Polar (dimethylamino), enhancing resin compatibility |
Key findings :
- The dimethylamino group in derivatives promotes higher reactivity in resin polymerization compared to methacrylate-based amines .
- The target compound’s adamantane group would likely reduce compatibility with hydrophilic resin matrices but could improve bioavailability in pharmaceutical contexts.
Biological Activity
Ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates a complex structure featuring an adamantane moiety, a formamide group, and a benzoate ester. The molecular formula is , and its molecular weight is approximately 342.47 g/mol. The structural representation is essential for understanding its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Antimicrobial properties : Many benzoate derivatives have shown effectiveness against bacterial strains.
- Antitumor activity : Certain adamantane derivatives are noted for their cytotoxic effects on cancer cells.
- Anti-inflammatory effects : Compounds with amide functionalities may modulate inflammatory pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of structurally related compounds, revealing that derivatives with adamantane exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Similar Adamantane Derivative | 64 | Escherichia coli |
These results suggest that the presence of the adamantane group enhances antimicrobial efficacy.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| A549 (lung cancer) | 25 |
These findings indicate promising antitumor properties that warrant further investigation.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzoate derivatives, including the compound . The study concluded that derivatives with bulky groups like adamantane showed enhanced activity against resistant strains of bacteria. -
Evaluation of Cytotoxicity :
A research article in Cancer Letters reported on the cytotoxic effects of related compounds in cancer therapy. The study highlighted that compounds with similar structural features could induce apoptosis in cancer cells through caspase activation.
Q & A
Basic Question: What are the recommended synthetic routes and purification strategies for ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate?
Methodological Answer:
The synthesis involves multi-step coupling reactions. A typical protocol includes:
- Step 1: React adamantane-1-carboxylic acid with 3-methylbutanamide using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the adamantyl-formamido intermediate .
- Step 2: Couple this intermediate with ethyl 4-aminobenzoate via a carbodiimide-mediated reaction under nitrogen atmosphere.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane:isopropanol 80:20) ensures enantiomeric purity (>90% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
